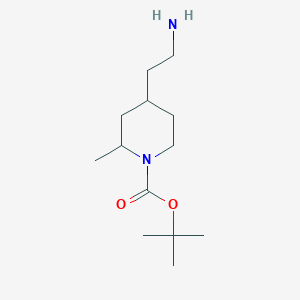

tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like FT-IR, 1H & 13C NMR, LCMS spectroscopic studies, and single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a solution of N-tert-butoxycarbonyl-piperazin, triethylamine, and chloroethylamine in dimethylformamide was stirred at room temperature for 72 hours .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is used as an intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550. This process involves several steps like SN2 substitution and borohydride reduction, showcasing its role in complex chemical syntheses (Chen Xin-zhi, 2011).

Biological and Medical Research

Protein Research

O-tert-Butyltyrosine, an analog, acts as an NMR tag for high-molecular-weight systems and facilitates measurements of ligand binding affinities in proteins. It presents a unique NMR signal, advantageous in protein research, such as observing resonances in large protein structures and quantifying ligand-protein interactions (Wan-Na Chen et al., 2015).

Synthesis of Amines

N-tert-Butanesulfinyl imines, related compounds, are versatile intermediates in the asymmetric synthesis of amines. They are valuable in synthesizing a wide range of enantioenriched amines, crucial for developing pharmaceuticals and other bioactive molecules (J. Ellman et al., 2002).

Anticancer Drug Development

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another analog, is an important intermediate for small molecule anticancer drugs. Its synthesis and optimization are crucial in developing effective anticancer drugs that can overcome resistance issues (Binliang Zhang et al., 2018).

Material Science and Engineering

- Solar Cell Technology: In the context of dye-sensitized TiO2 solar cells, the addition of 4-tert-butylpyridine to redox electrolytes significantly improves cell performance. This improvement is attributed to a shift in the TiO2 band edge and an increase in electron lifetime, demonstrating the compound's role in enhancing renewable energy technologies (G. Boschloo et al., 2006).

Safety And Hazards

Zukünftige Richtungen

The future directions for “tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate” and similar compounds could involve their use in the development of new drugs, polymer chemistry, and bioconjugation. Additionally, they could be used as building blocks in the synthesis of several novel organic compounds .

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10-9-11(5-7-14)6-8-15(10)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDVWISXOJNMEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B2641589.png)

![2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2641590.png)

![8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2641591.png)

![2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride](/img/structure/B2641592.png)

![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2641595.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641598.png)

![(2S,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2641600.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2641601.png)